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molecular formula C5H8N2O2S2 B2718632 2,4-Dimethyl-1,3-thiazole-5-sulfonamide CAS No. 80466-90-6

2,4-Dimethyl-1,3-thiazole-5-sulfonamide

Cat. No. B2718632
M. Wt: 192.25
InChI Key: JEURSUYIBLKIGL-UHFFFAOYSA-N
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Patent
US08129367B2

Procedure details

Liquid ammonia was added dropwise via a CO2/acetone condenser to a solution of 2,4-dimethylthiazole-5-sulfonyl chloride (260 mg, 1.228 mmol) in THF (3 mL) at −78° C. until the volume had approximately doubled (˜10 min). The reaction was stirred at −78° C. for 1 h and then allowed to slowly warm to rt. The reaction was concentrated to dryness and the residue was diluted with CH2Cl2. The slurry was filtered to remove the solids and the solution was concentrated to yield 2,4-dimethylthiazole-5-sulfonamide (230 mg, 1.2 mmol, 97% yield) as a light yellow solid. LC-MS retention time 0.43 min; m/z 191 (MH−). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10 u C18 3.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 5% acetonitrile/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% acetonitrile/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][C:3]1[S:4][C:5]([S:9](Cl)(=[O:11])=[O:10])=[C:6]([CH3:8])[N:7]=1>C1COCC1>[CH3:2][C:3]1[S:4][C:5]([S:9]([NH2:1])(=[O:11])=[O:10])=[C:6]([CH3:8])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
260 mg
Type
reactant
Smiles
CC=1SC(=C(N1)C)S(=O)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(˜10 min)
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to rt
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC(=C(N1)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mmol
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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